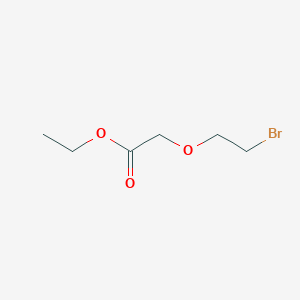![molecular formula C13H16N4O2 B6266713 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1516676-27-9](/img/no-structure.png)
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as 3-APM, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry. 3-APM has been found to have a variety of biochemical and physiological effects that make it a valuable tool in the laboratory.
Applications De Recherche Scientifique
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential uses in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a tool to study the structure-activity relationships of drug molecules. In pharmacology, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use as a drug molecule, and in biochemistry, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used to study the effects of small molecules on cellular processes.
Mécanisme D'action
The mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs). GPCRs are proteins that are involved in a variety of cellular processes, and agonists are molecules that bind to GPCRs and activate them. It is believed that 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione binds to GPCRs and activates them, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione have been studied in a variety of systems. In cell cultures, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the production of certain proteins, such as cyclic AMP, which is involved in a variety of cellular processes. In animal models, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the production of dopamine. In humans, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to increase the production of certain hormones, such as cortisol, which is involved in the regulation of stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in laboratory experiments has both advantages and limitations. One advantage of using 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is that it is a relatively simple compound that can be synthesized in a short amount of time. Additionally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a variety of biochemical and physiological effects in a variety of systems, making it a useful tool for studying cellular processes. However, the mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, and it has not been extensively studied in humans, so its use in laboratory experiments should be done with caution.
Orientations Futures
The potential future directions for 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione are numerous. One potential future direction is to further study the mechanism of action of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, as this could lead to a better understanding of its potential uses in medicinal chemistry, pharmacology, and biochemistry. Additionally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione could be studied in human clinical trials to further assess its safety and efficacy. Finally, 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione could be used as a tool to study the effects of small molecules on cellular processes, as this could lead to the development of novel drugs and therapies.
Méthodes De Synthèse
3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by a variety of methods, including the condensation of 2-aminopyridine and formaldehyde, followed by a cyclization reaction with a base. This method is a two-step process that is relatively simple and can be completed in a short amount of time. Other methods for the synthesis of 3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione include the condensation of 2-aminopyridine and an aldehyde, followed by a cyclization reaction with a base, or the condensation of 2-aminopyridine and an aldehyde, followed by a cyclization reaction with an acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(6-aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione' involves the reaction of a spirocyclic lactam with an aminopyridine derivative.", "Starting Materials": [ "Spirocyclic lactam", "6-aminopyridine", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 3-(hydroxymethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione by reacting spirocyclic lactam with sodium hydride in DMF.", "Step 2: Protection of the hydroxyl group by reacting the product from step 1 with methyl iodide in DMF.", "Step 3: N-alkylation of 6-aminopyridine with the product from step 2 in DMF.", "Step 4: Cyclization of the product from step 3 with sodium hydride in DMF to form the desired compound.", "Step 5: Purification of the product by extraction with chloroform." ] } | |
Numéro CAS |
1516676-27-9 |
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



